molecular formula C6H3N3O2 B8025817 5-nitro-3-Pyridinecarbonitrile CAS No. 2013-71-0

5-nitro-3-Pyridinecarbonitrile

Cat. No.: B8025817
CAS No.: 2013-71-0
M. Wt: 149.11 g/mol
InChI Key: XKPXFRMYMCOVJN-UHFFFAOYSA-N
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Description

5-nitro-3-Pyridinecarbonitrile is a valuable chemical intermediate designed exclusively for research and development applications. This compound features a pyridine core functionalized with both a nitrile and a nitro group, making it a versatile building block in organic synthesis. Its molecular structure is particularly useful for constructing more complex molecules in medicinal chemistry and materials science. Researchers utilize this and similar nitrile-containing heterocycles in the discovery and development of new therapeutic agents and functional materials . As a key synthetic precursor, it can undergo various transformations, including nucleophilic substitution and reduction, to generate novel chemical entities. This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-2-5-1-6(9(10)11)4-8-3-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPXFRMYMCOVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306437
Record name 5-Nitro-3-pyridinecarbonitrile
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Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2013-71-0
Record name 5-Nitro-3-pyridinecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Nitro 3 Pyridinecarbonitrile and Its Analogs

Nitration Strategies for Pyridine (B92270) Systems

The introduction of a nitro group onto a pyridine ring is a fundamental step in the synthesis of 5-nitro-3-pyridinecarbonitrile. This can be achieved through direct nitration or by modifying nitropyridine precursors.

Direct Nitration Techniques for Pyridine Ring Functionalization

Direct nitration of the pyridine ring to produce this compound is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. researchgate.net However, specific methods have been developed to overcome this hurdle.

One common approach involves the use of strong nitrating agents under harsh conditions. For instance, the nitration of 3-cyanopyridine (B1664610) can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The sulfuric acid protonates the pyridine nitrogen, further deactivating the ring, but also facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.

Another strategy employs dinitrogen pentoxide (N₂O₅) in an organic solvent. researchgate.netntnu.no This reaction initially forms an N-nitropyridinium salt, which can then rearrange to yield the 3-nitropyridine (B142982) derivative upon treatment with a reducing agent like sodium bisulfite. researchgate.netntnu.no This method can offer better regioselectivity and milder conditions compared to traditional mixed-acid nitration. ntnu.no

A more recent and highly regioselective method for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org This technique utilizes oxazino pyridine intermediates and can be effective for a broader range of substituted pyridines. acs.org

The table below summarizes various direct nitration methods for pyridine systems.

Nitrating Agent Substrate Product Conditions Yield (%) Reference
HNO₃/H₂SO₄Pyridine-N-oxide4-Nitropyridine-N-oxide125-130°C, 3hNot specified oc-praktikum.de
N₂O₅, then NaHSO₃Pyridine3-NitropyridineDichloromethane or nitromethane, then methanol/water63-77 ntnu.no
HNO₃/TFAAPyridine3-NitropyridineTrifluoroacetic anhydrideNot specified researchgate.net
HNO₃/OleumPyridine-2,6-diaminesNitrated pyridine-2,6-diaminesInherently anhydrous medium>90 google.com

Transformation of Nitropyridine Precursors

An alternative to direct nitration is the functional group interconversion of already nitrated pyridine derivatives. This approach can be particularly useful when direct nitration of the target molecule is inefficient or leads to undesired isomers.

For example, a nitropyridine derivative can be synthesized and then the carbonitrile group can be introduced. One such method involves the ring transformation of 1-methyl-3,5-dinitro-2-pyridone. nih.govdoaj.org This compound, which can be prepared from pyridine in a few steps, acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govdoaj.org Reaction with a ketone and a nitrogen source, like ammonia (B1221849), leads to the formation of various nitropyridines. nih.govdoaj.org

Another example is the synthesis of 2-substituted-5-nitropyridines starting from 3-nitropyridine. researchgate.netresearchgate.net This involves a two-step reaction to form 5-nitropyridine-2-sulfonic acid, which can then be converted to a variety of 2-substituted derivatives. researchgate.netresearchgate.net

Introduction of the Carbonitrile Moiety

The introduction of the carbonitrile (-CN) group is the second key transformation in the synthesis of this compound. This is typically achieved through reactions that convert an existing functional group into a nitrile.

Sandmeyer-Type Reactions

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.commasterorganicchemistry.com In the context of synthesizing pyridinecarbonitriles, this reaction would typically start with an aminopyridine.

The process involves the diazotization of an amino-substituted nitropyridine with a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a cyanide group, yielding the desired pyridinecarbonitrile. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The Sandmeyer reaction is particularly useful because it allows for the introduction of the nitrile group in a specific position, dictated by the location of the initial amino group. byjus.com

The table below outlines the key steps of the Sandmeyer reaction for cyanation.

Step Description Reagents
1. DiazotizationFormation of a diazonium salt from a primary aromatic amine.NaNO₂, Acid (e.g., HCl, H₂SO₄)
2. CyanationReplacement of the diazonium group with a cyanide group.CuCN

Dehydration of Amide Precursors

Another common method for synthesizing nitriles is the dehydration of primary amides. masterorganicchemistry.com In this approach, the corresponding nicotinamide (B372718) derivative, 5-nitro-nicotinamide, would be the precursor.

This dehydration reaction is typically carried out using a strong dehydrating agent. masterorganicchemistry.com Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). The reaction involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-CN). masterorganicchemistry.com This method is often efficient and can be applied to a wide range of amide substrates.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. nih.govacsgcipr.orgnih.gov

One notable MCR for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis. acsgcipr.orgnih.gov While the classic Hantzsch synthesis produces dihydropyridines, modifications can lead to the direct formation of pyridines. A one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) has been shown to produce 3-cyanopyridine derivatives in excellent yields. acs.org

Another approach involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source. nih.govdoaj.org This method allows for the construction of the nitropyridine core from acyclic precursors. By carefully choosing the ketone and nitrogen source, a variety of substituted nitropyridines can be synthesized. nih.govdoaj.org

The Bohlmann-Rahtz pyridine synthesis is another versatile method that can be adapted into a multicomponent format. core.ac.uk This reaction typically involves the condensation of an enamine with an alkynone. By generating the enamine in situ from a 1,3-dicarbonyl compound and ammonia, a three-component reaction can be achieved to produce polysubstituted pyridines. core.ac.uk

The table below provides examples of multicomponent reactions used for pyridine synthesis.

Reaction Name/Type Components Product Type Key Features Reference
Hantzsch-type Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), AmmoniaDihydropyridines (requiring oxidation) or PyridinesGood efficiency and atom economy. acsgcipr.orgnih.gov acsgcipr.orgnih.gov
Four-component reactionp-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate3-Cyanopyridine derivativesExcellent yields, short reaction times under microwave irradiation. acs.org acs.org
Three-component Ring Transformation1-Methyl-3,5-dinitro-2-pyridone, Ketone, Nitrogen source (e.g., ammonia)NitropyridinesAccess to nitropyridines not easily produced by other methods. nih.govdoaj.org nih.govdoaj.org
Bohlmann-Rahtz Pyridine Synthesis1,3-Dicarbonyl compound, Ammonia, AlkynonePolysubstituted pyridinesTotal control of regiochemistry. core.ac.uk core.ac.uk

Atom-Economical and Green Synthetic Protocols

In response to the growing need for sustainable chemical manufacturing, several atom-economical and green synthetic methods have been developed for pyridine derivatives. These protocols aim to maximize the incorporation of reactant atoms into the final product, minimize waste, and utilize environmentally benign reagents and conditions. numberanalytics.comwikipedia.org

One prominent green chemistry approach involves one-pot, multi-component reactions (MCRs). nih.govresearchgate.net For instance, a variety of 2-amino-3,5-dicarbonitrile-6-thio-pyridines have been synthesized through a three-component condensation of aromatic aldehydes, malononitrile, and substituted thiophenols. researchgate.net This method employs potassium carbonate as a "green" base and polyethylene (B3416737) glycol (PEG-400) as a reusable solvent, offering high yields, short reaction times, and mild conditions. researchgate.net The use of MCRs aligns with the principles of atom economy by constructing complex molecules in a single step, thus reducing the need for intermediate purification and minimizing solvent waste. researchgate.net

Another strategy involves the use of flow chemistry, which offers significant advantages over traditional batch methods for nitration reactions. For the synthesis of this compound, a continuous-flow microreactor system has been shown to improve yield by 20% and enhance safety by minimizing the risk of thermal runaway associated with exothermic nitration. This method provides high purity (>99%) and scalability, making it suitable for industrial production.

Catalytic methods also play a crucial role in developing greener synthetic routes. Palladium-catalyzed C–H activation, for example, allows for the direct nitration of 3-cyanopyridine derivatives, avoiding the use of harsh acids and improving regioselectivity. Furthermore, the use of ionic liquids as solvents has been shown to reduce the environmental factor (E-factor) and improve energy efficiency in the synthesis of related compounds.

A powerful atom-economical method for generating substituted nitropyridines is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This reaction, involving a ketone and a nitrogen source like ammonia, proceeds efficiently to afford nitropyridines that are otherwise difficult to synthesize. nih.gov The dinitropyridone acts as a stable synthetic equivalent of the unstable nitromalonaldehyde, showcasing an innovative approach to building complex nitroaromatic compounds. nih.gov

Table 1: Comparison of Synthetic Methods for Nitropyridine Derivatives

MethodKey FeaturesAdvantagesTypical YieldReference
Multi-Component Reaction One-pot synthesis, green base (K₂CO₃), reusable solvent (PEG-400)High efficiency, short reaction times, procedural simplicity, cost-effectiveHigh researchgate.net
Flow Chemistry Nitration Microreactor system, continuous processEnhanced safety, higher yield, high purity, scalable76-79%
Pd-Catalyzed C-H Activation Direct nitration, avoids harsh acidsImproved regioselectivity, high yield82%
Three-Component Ring Transformation Uses dinitropyridone, ketone, and ammoniaAccess to otherwise difficult-to-make nitropyridines, atom-economicalGood to High nih.gov

Advanced Functionalization and Derivatization Strategies

The presence of the nitro and carbonitrile groups on the pyridine ring of this compound offers a rich platform for a wide array of chemical transformations. These functional groups can be selectively modified to produce a diverse library of derivatives.

Regioselective Functionalization of the Pyridine Nucleus

The strong electron-withdrawing nature of the nitro group at the 5-position and the cyano group at the 3-position profoundly influences the reactivity of the pyridine ring. researchgate.net These groups deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr) and other nucleophilic attacks, primarily at the C2, C4, and C6 positions.

The nitro group, in particular, directs nucleophilic attack to the positions ortho and para to it. This inherent reactivity allows for the regioselective introduction of various functional groups. For example, the enhanced electrophilicity of the pyridine ring enables efficient coupling with amine or thiol nucleophiles at the 2- and 4-positions.

Beyond the inherent reactivity, advanced methods have been developed for specific functionalization.

Diels-Alder Reactions: 5-nitro-2-pyridones, which are structurally related to this compound, are highly electron-deficient and can act as dienophiles in Diels-Alder (D-A) cycloadditions with electron-rich dienes. nih.gov This reaction proceeds with high regioselectivity at the 5- and 6-positions, leading to the formation of fused aza-heterocycles like quinolones after the elimination of nitrous acid. nih.gov

C-H Functionalization: While the electronic properties of pyridine typically hinder functionalization at the meta position (C5), recent strategies have emerged to overcome this. nih.gov These methods involve the temporary conversion of pyridines into electron-rich intermediates, which then undergo regioselective electrophilic functionalization. nih.gov

Phosphonation: A metal-free approach allows for the regioselective phosphonation of pyridines at the C4-position. acs.org This method involves activating the pyridine ring with a Lewis acid (BF₃·OEt₂) to facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion. acs.org

Transformations and Modifications at the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional handle that can be converted into a variety of other functionalities. While specific studies on this compound are limited, the general reactivity of the carbonitrile group is well-established and applicable.

Potential transformations include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate.

Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the carbonitrile group into a primary amine (aminomethyl group).

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the carbonitrile to form ketones after hydrolysis.

In the context of related structures, such as 3,5-dinitrobenzonitrile, the cyano group influences the sites of nucleophilic attack on the aromatic ring. researchgate.net The development of methods for the regioselective functionalization of related heterocycles like 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine provides a roadmap for elaborating fragment-based compounds, a strategy that could be applied to this compound. rsc.org

Directed Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, serving as both an activating group and a precursor to other functionalities. mdpi.com

Reduction: The most common transformation of the nitro group is its reduction to an amine (NH₂). This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, Raney nickel) or treatment with metals in acidic media (e.g., Fe/HCl). wikipedia.org A metal-free reduction using trichlorosilane (B8805176) has been successfully applied under continuous-flow conditions for both aromatic and aliphatic nitro compounds, offering high yields and short reaction times. beilstein-journals.org The reduction can also be controlled to yield intermediate species such as hydroxylamines (NHOH) or nitroso (NO) compounds. wikipedia.org For example, using zinc dust with ammonium chloride can produce hydroxylamines. wikipedia.org

Nucleophilic Aromatic Substitution: The nitro group can act as a good leaving group in SNAr reactions, particularly when it is positioned ortho or para to other strong electron-withdrawing groups. mdpi.com This allows for its displacement by various nucleophiles, enabling the synthesis of more complex molecules.

Denitration in Cycloadditions: As seen in the reactions of 5-nitropyridones, the nitro group can be eliminated as nitrous acid during aromatization steps that follow cycloaddition reactions, facilitating the construction of new ring systems. nih.gov

The versatile reactivity of the nitro group is fundamental to its role in medicinal chemistry, where its reduction can lead to reactive intermediates that interact with biological targets.

Chemical Reactivity and Reaction Mechanisms of 5 Nitro 3 Pyridinecarbonitrile

Mechanistic Investigations of Nitration Processes

The synthesis of nitropyridines, including the precursor to 5-nitro-3-pyridinecarbonitrile, does not typically follow a conventional electrophilic aromatic substitution (EAS) mechanism. The direct nitration of pyridine (B92270) itself is notoriously difficult, requiring harsh conditions and resulting in very low yields, as the pyridine nitrogen deactivates the ring towards electrophilic attack. researchgate.netyoutube.com

A more effective method for the nitration of pyridine and its derivatives involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netntnu.no The mechanism is not a direct EAS reaction. Instead, the reaction proceeds through the formation of an N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate then undergoes a rearrangement where the nitro group migrates from the nitrogen atom to a carbon atom on the ring. researchgate.netresearchgate.net Detailed mechanistic studies, including those on substituted pyridines, have provided evidence that this migration occurs via a ntnu.no sigmatropic shift. researchgate.netresearchgate.net This process involves the movement of the nitro group from the 1-position (the nitrogen atom) to the 3-position of the pyridine ring, followed by rearomatization to yield the 3-nitropyridine (B142982) product. researchgate.netntnu.noresearchgate.net

For the synthesis of this compound specifically, a common laboratory and industrial method is the direct nitration of 3-pyridinecarbonitrile using a nitrating mixture, such as concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strongly deactivating cyano group at the 3-position directs the incoming nitro group to the 5-position (meta to the cyano group and the ring nitrogen).

Nitration MethodReagentsKey Mechanistic FeatureTypical Yield
Direct Nitration HNO₃ / H₂SO₄Electrophilic Aromatic Substitution60–75%
Dinitrogen Pentoxide N₂O₅, then SO₂/H₂O or NaHSO₃ ntnu.no Sigmatropic Shift researchgate.netresearchgate.netGood to moderate researchgate.net

Nucleophilic Substitution Reactions

The presence of the powerful electron-withdrawing nitro group makes the pyridine ring of this compound highly susceptible to nucleophilic attack. This is particularly true at the positions ortho and para to the nitro group (C2, C4, and C6), which are significantly electron-deficient. Two major pathways for nucleophilic substitution on such electron-poor systems are Vicarious Nucleophilic Substitution (VNS) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electrophilic aromatic compounds like nitropyridines. nih.govorganic-chemistry.org The reaction allows for the formal replacement of a hydrogen atom with a nucleophile. organic-chemistry.org The VNS mechanism involves a nucleophile that contains a leaving group at the nucleophilic center (e.g., a carbanion stabilized by a sulfonyl group, where the sulfinate is the leaving group). nih.govacs.org

The process begins with the addition of the carbanion to an electron-deficient carbon of the nitropyridine ring, typically at a position ortho or para to the nitro group, forming a σ-adduct (also known as a Meisenheimer-type adduct). nih.govorganic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the adduct, which leads to the restoration of the aromatic system and the formation of the substituted product. nih.govacs.org For 3-nitropyridines, VNS reactions with various nucleophiles have been shown to yield substituted products with high regioselectivity, primarily at the position para to the nitro group. researchgate.netresearchgate.netscispace.com

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another key reaction for functionalizing electron-deficient arenes. thieme-connect.comresearchgate.net Unlike VNS, the nucleophile in ONSH does not need to possess a leaving group. thieme-connect.com The reaction proceeds through the addition of a nucleophile (like an amine or an acetylenic carbanion) to the nitropyridine ring to form a σH-adduct. acs.orgthieme-connect.com

This intermediate σH-adduct is then rearomatized through oxidation. thieme-connect.comresearchgate.net This oxidation step removes the hydrogen from the site of substitution and a second electron, often with an external oxidizing agent like potassium permanganate (B83412) or even atmospheric oxygen, to give the final substituted product. ntnu.noacs.orgthieme-connect.com For 3-nitropyridines, amination via ONSH has been shown to occur selectively at the position para to the nitro group. researchgate.netntnu.noresearchgate.net

Substitution TypeNucleophile RequirementRearomatization StepTypical Regioselectivity on 3-Nitropyridines
VNS Contains a leaving group at the nucleophilic center nih.govorganic-chemistry.orgBase-induced β-elimination nih.govPara to NO₂ group researchgate.netresearchgate.netscispace.com
ONSH No leaving group required thieme-connect.comOxidation of the σH-adduct thieme-connect.comresearchgate.netPara to NO₂ group ntnu.noresearchgate.net

Electrophilic Aromatic Substitution Characteristics of Nitropyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. researchgate.netyoutube.com The introduction of a nitro group, a potent deactivating group, further diminishes the ring's nucleophilicity. In the case of this compound, the ring is exceptionally deactivated by the cumulative electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-cyano group.

Furthermore, under the strongly acidic conditions typically required for EAS reactions (e.g., nitration, halogenation), the pyridine nitrogen atom is protonated. youtube.comrsc.org This forms a pyridinium (B92312) cation, which is even more strongly deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution on this compound is extremely difficult and generally not a synthetically viable reaction pathway. researchgate.netrsc.org

Reactivity of the Carbonitrile Functional Group

The carbonitrile (cyano) group in this compound also possesses distinct reactivity, primarily characterized by its susceptibility to nucleophilic addition across the carbon-nitrogen triple bond. libretexts.org

The hydrolysis of the nitrile functional group is a well-established transformation that typically proceeds in two stages, first yielding an amide and then a carboxylic acid upon further reaction. libretexts.orgpressbooks.pub This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. pressbooks.pubyoutube.com A weak nucleophile, such as water, can then attack this activated carbon. Following a proton transfer, a protonated amide is formed, which can then undergo further hydrolysis to the corresponding carboxylic acid. pressbooks.pub

In the context of this compound, hydrolysis would lead to the formation of 5-nitronicotinamide (B3047862) as the initial product. Prolonged reaction or harsher conditions would result in the subsequent hydrolysis of the amide to yield 5-nitronicotinic acid.

Reduction Reactions and Chemoselectivity

The reduction of this compound presents a significant chemoselectivity challenge due to the presence of two reducible functional groups: the nitro group and the nitrile (cyano) group. The choice of reducing agent and reaction conditions is critical to selectively target one group over the other. Generally, the reduction of an aromatic nitro group is more readily achieved than the reduction of a nitrile.

A variety of reagents can be employed for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com However, these conditions can sometimes also reduce the nitrile group, especially under harsh conditions. reddit.com For achieving high chemoselectivity, milder reducing agents or specific catalytic systems are often necessary. Reagents such as tin(II) chloride (SnCl₂) in acidic media, iron (Fe) in acetic acid, or zinc (Zn) dust with ammonium (B1175870) chloride are known to preferentially reduce the nitro group while leaving the nitrile intact. commonorganicchemistry.comreddit.comdavidpublisher.com

Conversely, selectively reducing the nitrile group in the presence of a nitro group is a more complex task. Borane (B79455) complexes, such as borane tetrahydrofuran (B95107) (BH₃·THF), or a combination of sodium borohydride (B1222165) with a Lewis acid like boron trifluoride etherate, have been shown to be effective for the selective reduction of nitriles to primary amines in the presence of aromatic nitro groups. calvin.edu The optimization of these reactions often involves careful control of stoichiometry and temperature to achieve the desired outcome. calvin.edu

Reagent/CatalystTarget GroupTypical ConditionsProductSelectivity Profile
SnCl₂ / HCl or EtOH/AcOHNitroReflux5-amino-3-pyridinecarbonitrile (B89342)High selectivity for the nitro group. commonorganicchemistry.comreddit.com
Fe / Acetic AcidNitroReflux5-amino-3-pyridinecarbonitrileMild and selective for the nitro group. wikipedia.org
Zn / NH₄ClNitroAqueous solution5-amino-3-pyridinecarbonitrileMild conditions, selective for the nitro group. wikipedia.orgdavidpublisher.com
H₂ / Pd/CNitro (primarily)Ambient pressure/temp5-amino-3-pyridinecarbonitrileHighly effective for nitro reduction, but can reduce nitrile under forcing conditions. commonorganicchemistry.com
BH₃·THFNitrileAnhydrous THF, 0°C to RT(5-nitropyridin-3-yl)methanamineSelective for the nitrile group. calvin.edu
NaBH₄ / BF₃·OEt₂NitrileAnhydrous 2-MeTHF(5-nitropyridin-3-yl)methanamineSelective for the nitrile group under aprotic conditions. calvin.edu
Fe₃O₄-MWCNTs@PEI-AgNitroAqueous solution, ambient temp5-amino-3-pyridinecarbonitrileA reusable nanocomposite catalyst for chemoselective nitro reduction. rsc.orgsci-hub.se

Cycloaddition Reactions and Heterocyclic Annulation

The electron-deficient nature of the this compound ring system makes it a potential substrate for various cycloaddition and annulation reactions, particularly with electron-rich partners. While specific studies on this compound as a dienophile or dipolarophile are not extensively detailed in the provided results, its reactivity can be inferred from related systems. Nitroalkenes, for instance, are well-established partners in [3+2] cycloaddition reactions with species like azomethine ylides and diazo compounds to form five-membered heterocycles such as pyrrolidines and pyrazolines, respectively. chim.itresearchgate.net

Furthermore, ring transformation reactions of other nitro-substituted heterocycles, like 5-nitropyrimidine (B80762), demonstrate their utility in building new heterocyclic structures. For example, 5-nitropyrimidine reacts with CH-active nitriles to yield 2-amino-5-nitropyridines, showcasing a transformation where the pyrimidine (B1678525) ring is converted into a pyridine ring. researchgate.net This type of annulation, driven by the electron-deficient character of the starting heterocycle, suggests that this compound could undergo similar transformations with appropriate nucleophiles, leading to the formation of fused heterocyclic systems. The reaction of dinitropyridone with ketones and an ammonia (B1221849) source to yield nitropyridines is another example of a three-component ring transformation that builds a new heterocyclic ring. nih.gov

Reactivity of the Nitro Functional Group

Reduction Pathways and Products

The nitro group of this compound is a key site of reactivity, and its reduction can lead to several different products depending on the reagents and the degree of reduction. The transformation of this group is fundamental to the synthesis of various functionalized pyridine derivatives.

The most common transformation is the complete six-electron reduction of the nitro group to an amino group (-NH₂), yielding 5-amino-3-pyridinecarbonitrile. wikipedia.org This is a crucial step in the synthesis of many biologically active compounds. As detailed in section 3.4.2, this can be achieved with high yield and selectivity using various methods, including catalytic hydrogenation and metal-acid systems. commonorganicchemistry.comdavidpublisher.com

Partial reduction of the nitro group can also be achieved, leading to other functionalities. Under specific conditions, the nitro group can be reduced to a nitroso (-NO) or a hydroxylamino (-NHOH) group. wikipedia.org For instance, the reduction of aromatic nitro compounds with zinc dust in aqueous ammonium chloride can yield aryl hydroxylamines. wikipedia.org These intermediates are often highly reactive but can be isolated or used in situ for further synthetic transformations.

Reagent SystemReduction ProductNotes
H₂ / Pd/C or Fe/H⁺ or SnCl₂/H⁺Amino (-NH₂)Complete reduction is the most common pathway. wikipedia.orgcommonorganicchemistry.com
Zn / NH₄Cl (aq)Hydroxylamino (-NHOH)A method for partial reduction to the hydroxylamine (B1172632) stage. wikipedia.org
LiAlH₄Azo (-N=N-)While LiAlH₄ reduces aliphatic nitro groups to amines, it tends to reduce aromatic nitro compounds to azo compounds. commonorganicchemistry.com

Catalytic Transformations and Reaction Optimization

Catalysis plays a pivotal role in the selective and efficient transformation of this compound. The optimization of these catalytic reactions is crucial for achieving high yields and desired selectivity, particularly in industrial applications.

For the chemoselective reduction of the nitro group, catalytic hydrogenation is a premier method. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel), solvent, temperature, and hydrogen pressure can be optimized to maximize the yield of 5-amino-3-pyridinecarbonitrile while minimizing the over-reduction of the nitrile group. commonorganicchemistry.com For instance, Raney nickel is often preferred when trying to avoid the dehalogenation of aryl halides, a consideration that may be relevant for derivatives of this compound. commonorganicchemistry.com

Recent advances have focused on developing novel catalytic systems for enhanced performance. For example, a magnetic nanocomposite catalyst, Fe₃O₄-MWCNTs@PEI-Ag, has been shown to be highly efficient for the chemoselective reduction of nitroaromatic compounds in aqueous solutions at room temperature. rsc.orgsci-hub.se A key advantage of such a system is its reusability; the catalyst can be easily recovered using an external magnet and reused for multiple cycles with minimal loss of activity, aligning with the principles of green chemistry. rsc.orgsci-hub.se

Optimization of annulation reactions to form new heterocyclic rings often involves catalyst selection and tuning of reaction conditions. While not specific to this compound, studies on related [3+2] annulations of nitroalkenes show that the choice of catalyst can influence the reaction pathway and product distribution. chim.itresearchgate.net For instance, copper and rhodium catalysts have been used in three-component syntheses and oxidative annulations involving nitroalkenes. chim.itresearchgate.net

Advanced Structural Characterization and Supramolecular Analysis

X-ray Crystallography Studies

X-ray crystallography provides definitive information on the atomic arrangement within a crystalline solid. For 5-nitro-3-pyridinecarbonitrile, these studies would reveal precise details about its molecular geometry and the interactions that dictate its crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) is a premier technique for the unambiguous determination of a molecule's three-dimensional structure. This non-destructive method provides precise data on bond lengths, bond angles, and the unit cell dimensions of a crystalline material. For this compound, an SCXRD analysis would yield a detailed map of electron density, allowing for the exact placement of each atom in the pyridine (B92270) ring, as well as the cyano and nitro functional groups.

While a published crystal structure for this compound is not available, the type of data generated from an SCXRD experiment is well-established. As an illustrative example, the crystallographic data for a structurally related compound, 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, demonstrates the parameters that would be defined. mdpi.com

Table 1. Illustrative Example of Single-Crystal X-ray Diffraction Data Parameters (based on the related compound 5-nitro-4-(4-methoxyphenoxy)phthalonitrile mdpi.com).
ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)6.66446(13)
b (Å)9.38249(18)
c (Å)22.3970(6)
Volume (ų)1400.47(5)
Z (molecules per unit cell)4
Calculated density (g/cm³)1.400

X-ray Powder Diffraction (XRPD) is a fundamental technique used to characterize the bulk properties of a crystalline solid. Each crystalline material produces a unique diffraction pattern, which serves as a fingerprint for its specific phase. [24 from previous search, 26 from previous search] For this compound, XRPD would be employed to identify the crystalline form present in a bulk sample and to assess its phase purity.

The experimental XRPD pattern would be compared to the pattern calculated from SCXRD data. A match between the two patterns confirms that the single crystal is representative of the bulk material. The technique is also invaluable for identifying different polymorphic forms, as each polymorph would yield a distinct diffraction pattern.

The crystal packing of this compound is dictated by a variety of intermolecular interactions driven by its functional groups. The planar aromatic pyridine ring, the electron-withdrawing nitro group, and the cyano group all contribute to the supramolecular assembly. The analysis of these interactions is key to understanding the material's stability and properties.

Key interactions expected to influence the crystal packing include:

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of cyanopyridines. d-nb.inforesearchgate.net These interactions can be parallel-displaced or T-shaped.

Dipole-Dipole Interactions: The strong dipole moment created by the nitro group would lead to significant dipole-dipole interactions, which help to stabilize the crystal lattice.

Weak Hydrogen Bonds: C–H···N and C–H···O interactions are expected, where the nitrogen atoms of the pyridine and cyano groups, and the oxygen atoms of the nitro group, act as hydrogen bond acceptors.

Tetrel Bonding: The cyano group can participate in tetrel bonding, an interaction involving the electrophilic region (π-hole) associated with the carbon atom of the nitrile. mdpi.comnih.gov

Studies on related nitro-substituted phthalonitriles have shown that the crystal structure is primarily stabilized by numerous short intermolecular interactions involving the heteroatoms of the nitrile and nitro groups. mdpi.com

Table 2. Expected Intermolecular Interactions in Solid-State this compound.
Interaction TypeDescription
π-π StackingAttractive, noncovalent interactions between aromatic rings.
Dipole-DipoleForces between polar molecules, significant due to the NO₂ group.
C–H···N Hydrogen BondsWeak hydrogen bonds involving aromatic C-H donors and pyridine or nitrile nitrogen acceptors. d-nb.info
C–H···O Hydrogen BondsWeak hydrogen bonds involving aromatic C-H donors and nitro group oxygen acceptors. mdpi.com

While this compound lacks conventional strong hydrogen bond donors like O-H or N-H, it can form extensive networks of weak C–H···O and C–H···N hydrogen bonds. To systematically describe these complex patterns, graph-set analysis is employed. [10 from previous search, 17 from previous search] This method treats molecules as nodes and hydrogen bonds as lines connecting them, allowing for a topological description of the hydrogen-bonding motifs. [10 from previous search, 14 from previous search]

The notation describes the type of pattern (D for discrete, C for chain, R for ring), the number of donors, the number of acceptors, and the degree (the number of atoms in the pattern). For example, a common motif in related structures is a ring, which would be denoted as R²₂(8), indicating a ring formed by two donors and two acceptors comprising 8 atoms. A detailed analysis would decode the combination of these motifs to provide a full picture of the supramolecular network.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions represent longer contacts. nih.goviucr.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure of this compound and are complementary to crystallographic data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Table 3. Expected Characteristic Infrared (IR) Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching~2240 - 2220
Nitro (NO₂)Asymmetric Stretching~1550 - 1500
Nitro (NO₂)Symmetric Stretching~1360 - 1300
Aromatic C=C/C=NRing Stretching~1600 - 1450

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) would provide detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would show signals in the aromatic region (typically δ 7.0-9.0 ppm), with chemical shifts and coupling patterns confirming the substitution on the pyridine ring. youtube.com The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the molecule, with the carbons attached to the electron-withdrawing cyano and nitro groups exhibiting characteristic downfield shifts.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of this compound. americanpharmaceuticalreview.com The spectra are characterized by vibrations originating from the pyridine ring, the nitro (-NO₂) group, and the nitrile (-C≡N) group.

The vibrational modes of this compound can be assigned by analyzing its FTIR and Raman spectra, with assignments supported by comparison with related nitropyridine and cyanopyridine compounds. nih.gov The key functional groups give rise to characteristic and intense bands. The nitrile group (C≡N) stretching vibration is expected to appear as a sharp, strong band in the 2230-2245 cm⁻¹ region. The nitro group has two distinct stretching vibrations: an asymmetric stretch typically found between 1530 and 1550 cm⁻¹ and a symmetric stretch in the 1345 to 1365 cm⁻¹ range.

The pyridine ring itself contributes a complex series of bands. C-H stretching vibrations of the aromatic ring protons are typically observed in the 3000-3100 cm⁻¹ region. Ring breathing modes and other C-C and C-N stretching vibrations within the ring skeleton occur in the fingerprint region between 1000 and 1600 cm⁻¹. acs.orgresearchgate.netresearchgate.net For instance, studies on similar nitropyridine derivatives have identified ring stretching and deformation modes throughout this region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR

NMR spectroscopy provides unparalleled insight into the electronic environment of the hydrogen, carbon, and nitrogen nuclei within the molecule.

The ¹H and ¹³C NMR spectra of this compound are dictated by the strong electron-withdrawing nature of both the nitro and cyano substituents. ucl.ac.uk These groups deshield the nuclei of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyridine. ucl.ac.uk

¹H NMR: The molecule has three aromatic protons at positions 2, 4, and 6. All are expected to be significantly deshielded. The proton at C-4 is situated between two electron-withdrawing groups, and the proton at C-6 is ortho to the powerful nitro group, suggesting they will have the largest downfield shifts, likely appearing above 9.0 ppm. rsc.org The proton at C-2, being adjacent to the ring nitrogen, will also be significantly downfield.

¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms of the ring. The carbons directly bonded to the electronegative substituents (C-3 and C-5) and the carbons ortho/para to the nitro group (C-4, C-6) will experience significant deshielding. udel.edubhu.ac.in The carbon of the nitrile group (C≡N) typically resonates in the 115-120 ppm range. The quaternary carbons C-3 and C-5 are expected to be found in the aromatic region, with their exact shifts influenced by the attached functional groups.

¹⁵N NMR: The molecule contains three distinct nitrogen atoms: the pyridine ring nitrogen, the nitrile nitrogen, and the nitro group nitrogen. Each gives a signal in a characteristic region of the ¹⁵N NMR spectrum. huji.ac.ilwikipedia.org The chemical shift of the pyridine ring nitrogen is sensitive to the electronic effects of the substituents. mdpi.comresearchgate.net The nitro group nitrogen typically resonates at a very high chemical shift (downfield), often in the range of -10 to -20 ppm relative to nitromethane. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by absorptions arising from π→π* and n→π* transitions associated with the conjugated π-system of the pyridine ring and the nitro and cyano functional groups. researchgate.net The presence of the nitro group, a strong chromophore, in conjugation with the aromatic ring typically leads to intense absorption bands in the ultraviolet region. Related nitro-aromatic compounds are known to exhibit strong UV absorption. researchgate.netresearchgate.net The electronic transitions are sensitive to solvent polarity, a phenomenon known as solvatochromism. The exact absorption maxima (λmax) would provide valuable information about the electronic structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental formula. nih.govthermofisher.com It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.netnih.gov For this compound, with a molecular formula of C₆H₃N₃O₂, HRMS can differentiate its exact mass from other potential compounds with the same nominal mass. This high level of accuracy is critical for confirming the identity of the synthesized compound and for identifying unknown impurities in a sample. mdpi.com

Computational and Theoretical Investigations of 5 Nitro 3 Pyridinecarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netaps.org Its balance of computational cost and accuracy makes it ideal for analyzing pyridine (B92270) derivatives. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set that defines the atomic orbitals used in the calculation (e.g., 6-31G(d) or 6-311++G(d,p)). qnl.qanih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. For 5-nitro-3-pyridinecarbonitrile, a planar conformation is expected due to the aromatic pyridine ring. DFT calculations can predict precise bond lengths, bond angles, and dihedral angles. researchgate.net These optimized geometric parameters are crucial for all subsequent computational analyses.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Based on typical values for related structures calculated with DFT/B3LYP.

ParameterBond/AnglePredicted Value
Bond Lengths C-C (ring)1.390 - 1.405 Å
C-N (ring)1.335 - 1.340 Å
C-C (ring-CN)1.450 Å
C≡N (nitrile)1.155 Å
C-N (ring-NO₂)1.480 Å
N-O (nitro)1.225 Å
Bond Angles C-N-C (ring)117.0°
C-C-C (ring)118.5° - 120.5°
C-C-CN121.0°
C-C-NO₂118.0°
O-N-O (nitro)125.0°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests higher reactivity.

For this compound, the strong electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups significantly lowers the energy of the LUMO. researchgate.net The LUMO is expected to be localized primarily over the pyridine ring and the nitro group, indicating these are the most likely sites for nucleophilic attack. researchgate.net The HOMO, conversely, would be distributed among the atoms of the pyridine ring.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)Description
E(HOMO) -7.5 to -8.5Indicates ionization potential; electron-donating capability.
E(LUMO) -3.0 to -4.0Indicates electron affinity; electron-accepting capability.
Energy Gap (ΔE) 4.0 to 5.0Relates to chemical reactivity and electronic transitions. qnl.qa

Charge Distribution Analysis: Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO), and Mulliken Population Analysis

Understanding how charge is distributed across a molecule is vital for predicting its intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would show strong negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. qnl.qa The hydrogen atoms on the pyridine ring would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis NBO analysis provides a more quantitative picture of charge distribution by partitioning the wavefunction into localized orbitals representing core electrons, lone pairs, and bonds. faccts.de A key feature of NBO analysis is the examination of "delocalization" or "hyperconjugation" effects, quantified by the second-order perturbation stabilization energy, E(2). wisc.edu This energy measures the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Significant E(2) values indicate strong electronic delocalization, which contributes to molecular stability. For instance, delocalization from the lone pairs of the pyridine nitrogen to the antibonding orbitals (π*) of the ring is expected.

Table 3: Illustrative NBO Second-Order Perturbation Analysis (E(2)) (kcal/mol)

Donor NBO (i)Acceptor NBO (j)E(2)Interaction Type
LP(1) N (Pyridine)π(C-C)> 20Lone Pair → Antibond (Resonance)
π(C-C)π(C-N)> 15Pi Bond → Antibond (Delocalization)
LP(1) O (Nitro)π*(N-O)> 5Lone Pair → Antibond (Resonance)

Mulliken Population Analysis This method partitions the total electron density among the atoms in a molecule to assign partial charges. q-chem.com While conceptually simple, Mulliken charges are known to be highly dependent on the basis set used. q-chem.com Nevertheless, they provide a qualitative picture of charge distribution. In this compound, the analysis would show significant negative charges on the nitrogen and oxygen atoms and positive charges on the carbon atoms attached to them, reflecting the high electronegativity of N and O.

Table 4: Illustrative Mulliken Atomic Charges

AtomCharge (a.u.)
N (Pyridine)-0.60
C (attached to -CN)+0.15
N (Nitrile)-0.45
C (attached to -NO₂)+0.25
N (Nitro)+0.80
O (Nitro)-0.55

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net This comparison allows for a detailed assignment of the experimental vibrational bands to specific motions of the atoms, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net

Table 5: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) (Illustrative)

Vibrational ModePredicted (Scaled) WavenumberExpected Experimental Wavenumber
C-H stretching3100 - 30503100 - 3050
C≡N stretching2240 - 22302240 - 2230
NO₂ asymmetric stretching1540 - 15201540 - 1520
NO₂ symmetric stretching1350 - 13401350 - 1340
Pyridine ring stretching1600 - 14001600 - 1400
C-H in-plane bending1250 - 11001250 - 1100
C-H out-of-plane bending900 - 750900 - 750

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The calculations provide theoretical magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. The strong electron-withdrawing effects of the nitro and cyano groups are expected to cause significant deshielding (downfield shifts) for the nearby ring protons and carbons. researchgate.netucl.ac.uk

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Illustrative) Referenced to TMS. Actual values are solvent-dependent.

NucleusPredicted Chemical Shift (δ)Rationale
¹H NMR
H29.3 - 9.5Deshielded by adjacent N and ortho -CN
H49.1 - 9.3Deshielded by adjacent N and ortho -NO₂
H68.8 - 9.0Deshielded by para -NO₂ and meta -CN
¹³C NMR
C2152 - 155Adjacent to ring N
C3115 - 118Attached to -CN group
C4145 - 148Influenced by adjacent N and -NO₂
C5148 - 151Attached to -NO₂ group
C6135 - 138Influenced by para -NO₂
C (Nitrile)116 - 119Typical range for nitriles organicchemistrydata.org

Simulation of UV-Vis Absorption and Emission Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comrsc.org The calculation predicts the vertical excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). qnl.qarsc.org For molecules with potential for intramolecular charge transfer, such as this compound, range-separated functionals like CAM-B3LYP often provide more accurate results. qnl.qa The analysis can identify the nature of the electronic transitions, for example, as π→π* or n→π* transitions involving the HOMO and LUMO. rsc.org

Table 7: Predicted Electronic Absorption Properties via TD-DFT (Illustrative)

TransitionPredicted λmax (nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁280 - 300> 0.1π → π* (HOMO → LUMO)
S₀ → S₂240 - 260> 0.2π → π* (e.g., HOMO-1 → LUMO)
S₀ → S₃210 - 230> 0.05n → π* / π → π*

Modeling of Adsorption and Reaction Intermediates

Computational modeling is a powerful tool for investigating the adsorption behavior of this compound on various substrates and for identifying its transient reaction intermediates.

Adsorption Modeling: The study of adsorption processes via computational methods, such as Density Functional Theory (DFT), helps in understanding the interactions between this compound and a surface. These models can predict adsorption energies, optimal adsorption geometries, and the nature of the binding forces. For instance, modeling the adsorption of similar pyridine-based compounds on materials like activated carbon or montmorillonite (B579905) clay has been performed to elucidate removal mechanisms from aqueous solutions. researchgate.netmdpi.comjwent.net The π-system of the pyridine ring, the electron-withdrawing nitro group, and the polar cyano group of this compound are expected to play crucial roles in its surface interactions. Modeling can determine whether the molecule adsorbs parallel or perpendicular to the surface and which functional group dominates the interaction. These simulations often involve calculating the adsorption energy (E_ads) using the formula:

Eads = Etotal - (Eadsorbate + Esurface)

Where Etotal is the total energy of the adsorbate-surface system, and Eadsorbate and Esurface are the energies of the isolated molecule and the clean surface, respectively. A negative Eads value indicates a spontaneous and stable adsorption process. rsc.org

Reaction Intermediates: The chemical reactivity of this compound is largely influenced by its nitro group, which can undergo bioreduction to form reactive intermediates. Computational modeling can map the potential energy surface of reduction reactions, identifying the structure and stability of transient species like nitroso derivatives, hydroxylamines, and ultimately amino derivatives. Understanding these intermediates is critical, as they are often responsible for the compound's biological activity or its role in chemical synthesis.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from calculations, typically using DFT, provide a quantitative measure of the chemical reactivity and stability of this compound. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies (E_HOMO, E_LUMO): These orbitals are central to chemical reactivity. E_HOMO relates to the ability to donate electrons, while E_LUMO relates to the ability to accept electrons.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

Global Reactivity Descriptors: Other important descriptors include ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), electronegativity (χ = - (E_HOMO + E_LUMO) / 2), chemical hardness (η = (E_LUMO - E_HOMO) / 2), and the electrophilicity index (ω = χ² / 2η).

The nitro and cyano groups are strong electron-withdrawing groups, which significantly lowers the LUMO energy of this compound, making it a good electron acceptor and giving it a high electrophilicity index.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOEnergy released when an electron is added.
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMOIndicates chemical stability and reactivity.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the capacity to accept electrons.

This table presents the definitions of common quantum chemical descriptors.

Intermolecular Interaction Analysis: Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Plots

Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) plots are computational tools used to visualize and analyze weak intermolecular and intramolecular interactions. rsc.orgpiquemalresearch.com These methods are based on the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution.

NCI plots graphically represent these noncovalent interactions in three-dimensional space. researchgate.net Isosurfaces of the RDG are colored according to the value of the second Hessian eigenvalue (λ₂) of the electron density, multiplied by the density itself (sign(λ₂)ρ):

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, typically van der Waals forces.

Red surfaces signify strong repulsive interactions, like steric clashes within a molecule. researchgate.netresearchgate.net

For this compound, NCI plots would likely reveal C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between pyridine rings in dimers or crystal structures. These visualizations provide crucial insights into the forces governing the compound's supramolecular assembly. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its behavior in different environments, such as in solution or interacting with a biological macromolecule.

Simulations can reveal:

Solvation Structure: How solvent molecules (e.g., water) arrange around the solute molecule, forming solvation shells.

Conformational Dynamics: While this compound is largely rigid, MD can model the rotation of the nitro group and vibrations within the molecule.

Transport Properties: Calculation of properties like the diffusion coefficient in various media.

Binding Dynamics: When studying the interaction with a larger molecule, like an enzyme, MD can simulate the binding process, the stability of the complex, and the conformational changes that occur upon binding. nih.gov

These simulations rely on a force field, a set of parameters that defines the potential energy of the system, to calculate the forces on each atom and propagate their motion over time.

Supramolecular Interactions Modeling and Analysis

The modeling of supramolecular interactions focuses on understanding how individual molecules of this compound assemble into larger, ordered structures. These assemblies are held together by noncovalent forces, including hydrogen bonds, dipole-dipole interactions, and π-π stacking. mdpi.com

Computational techniques like DFT and Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze these interactions in detail. researchgate.net For this compound, key interactions for modeling include:

Nitrile-Nitrile Interactions: The cyano group can participate in antiparallel dipole-dipole interactions, contributing to the stability of the crystal lattice. researchgate.net

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by dispersion forces.

By calculating the interaction energies of different dimer configurations, researchers can predict the most stable packing arrangements, which can then be compared with experimental crystal structure data.

Nonlinear Optical (NLO) Properties Theoretical Investigations

Theoretical investigations into the nonlinear optical (NLO) properties of this compound are crucial for assessing its potential in photonic and optoelectronic applications. Organic molecules with large NLO responses typically feature an electron donor-acceptor system connected by a π-conjugated bridge. nih.gov In this compound, the pyridine ring acts as the conjugated system, while the nitro group is a powerful electron acceptor.

Quantum chemical calculations are used to determine key NLO parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity (e.g., second-harmonic generation).

Second Hyperpolarizability (γ): Related to third-order NLO effects.

The presence of the strong electron-withdrawing nitro and cyano groups on the pyridine ring suggests that this compound could possess a significant first hyperpolarizability (β). nih.govnih.gov Theoretical studies on similar nitropyridine derivatives, such as 2-adamantylamino-5-nitropyridine (AANP), have shown large NLO responses, supporting the potential of this class of compounds. researchgate.net

PropertySymbolDescriptionRelevance
Dipole Moment μA measure of the separation of positive and negative charges.Indicates molecular polarity.
Linear Polarizability αThe linear response of the electron cloud to an electric field.Governs the refractive index.
First Hyperpolarizability βThe quadratic response to an electric field.Responsible for second-order NLO effects like SHG.
Second Hyperpolarizability γThe cubic response to an electric field.Responsible for third-order NLO effects.

This table summarizes key theoretical NLO properties.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

5-nitro-3-pyridinecarbonitrile serves as a highly versatile precursor in organic synthesis, primarily due to the reactivity of its functional groups. The electron-deficient nature of the pyridine (B92270) ring, enhanced by both the nitro and cyano substituents, makes it susceptible to nucleophilic attack, while the nitro group itself can be chemically transformed.

The compound is a key building block for constructing more complex molecules. Its functional groups can undergo a variety of reactions:

Reduction: The nitro group can be readily reduced to an amino group (–NH₂), yielding 5-amino-3-pyridinecarbonitrile (B89342). This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group, which opens up new synthetic pathways, such as diazotization or condensation reactions.

Nucleophilic Substitution: The nitro group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functionalities onto the pyridine core.

Heterocyclic Synthesis: The compound is a valuable intermediate for the synthesis of fused heterocyclic systems. For instance, pyridine-based structures are precursors for creating bicyclic and polycyclic compounds like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. researchgate.netnih.gov The reactivity of the cyano and nitro groups can be harnessed to construct adjacent rings. Nitroalkenes and related nitroaromatic compounds are well-established precursors for a variety of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org

A significant method for producing nitropyridines is the Three-Component Ring Transformation (TCRT), where a dinitropyridone reacts with a ketone and a nitrogen source like ammonia (B1221849). nih.gov This "scrap and build" strategy allows for the synthesis of functionalized pyridines that are otherwise difficult to access. nih.gov

Table 1: Key Transformations of this compound
Reaction TypeReagents/ConditionsProduct Functional GroupSignificance
Reductione.g., H₂, Pd/C; or SnCl₂, HCl5-Amino (-NH₂)Alters electronic properties, enables further functionalization (e.g., diazotization).
Nucleophilic Aromatic SubstitutionVarious Nucleophiles (e.g., alkoxides, amines)Displacement of -NO₂ groupIntroduces diverse functional groups to the pyridine ring.
Hydrolysis of NitrileAcid or Base; or Nitrilase Enzyme5-nitro-3-carboxypyridine (-COOH)Creates a carboxylic acid derivative for amide coupling or further synthesis. nih.gov

Development of Advanced Chemical Sensors and Probes

The distinct electronic properties of this compound and its derivatives make them promising candidates for the development of chemical sensors. The presence of the nitro group, a strong electron acceptor, is particularly significant for detecting other electron-deficient molecules, such as nitroaromatic compounds, which are often components of explosives. nih.govmdpi.com

The primary mechanism for detection is often fluorescence quenching. nih.govmdpi.com A fluorescent material incorporating a structure similar to this compound can experience a decrease in its emission intensity upon interaction with an analyte like a nitroaromatic compound. nih.gov This quenching occurs because the electron-deficient analyte interacts with the excited state of the fluorophore, leading to non-radiative decay. For this interaction to be effective, the sensor and analyte molecules must come into close proximity, often facilitated by π-π stacking or other non-covalent interactions. nih.gov

Coordination polymers containing luminescent organic ligands have been successfully used to detect nitroaromatic compounds through this emission quenching mechanism. nih.gov Furthermore, materials based on graphene have been developed to create electrochemical sensing platforms for the sensitive determination of explosive nitroaromatic compounds. researchgate.net While the C-nitro group can sometimes quench luminescence, its incorporation into specific molecular scaffolds can lead to highly fluorescent dyes suitable for sensing applications. dtic.mil

Applications in Organic Materials Science

The pyridine-3,5-dicarbonitrile (B74902) framework is a subject of significant interest in materials science, particularly for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.gov The unique photophysical properties of these compounds, which can be tuned by modifying the substituents on the pyridine ring, are key to their utility.

Derivatives of this compound are explored for their luminescence properties. While nitro groups are often considered "killers of luminescence," research has shown that certain nitro-substituted tetraazapentalene derivatives can be highly fluorescent and even function as laser dyes. dtic.mil For example, a dinitro derivative was found to be 30% as efficient as rhodamine 6G in power output for laser activity in the 560-590 nm range. dtic.mil The fluorescence quantum yield of these nitro compounds can be remarkably high (up to 0.98 in certain solvents), though it is sensitive to the solvent environment. dtic.mil

The synthesis of various 3-pyridinecarbonitrile derivatives allows for the fine-tuning of their fluorescent properties, such as emission color. bohrium.comresearchgate.net This tunability makes them attractive for creating new materials for a range of applications, from security inks to components in electronic displays. The pyridine-3,5-dicarbonitrile moiety, in particular, has been a focus for developing novel, heavy-metal-free emitters that exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for high-efficiency OLEDs. nih.gov

Table 2: Photophysical Properties of a Representative Nitro-Substituted Laser Dye
Compound TypeSolventFluorescence Quantum Yield (Φ)Laser Activity RangeReference
Dinitro-tetraazapentaleneEthyl Acetate (B1210297)0.98Inactive dtic.mil
Dinitro-tetraazapentaleneAcetonitrile0.58560-590 nm dtic.mil
Dinitro-tetraazapentaleneAcetone0.61560-590 nm dtic.mil
Tetranitro-tetraazapentaleneAcetonitrile0.81Active dtic.mil

Coordination Chemistry and Metal Complexation Studies

This compound possesses multiple potential coordination sites, making it an interesting ligand for forming metal complexes. The nitrogen atom of the pyridine ring, the nitrogen of the cyano group, and the oxygen atoms of the nitro group can all potentially bind to metal ions. nih.gov This versatility allows it to participate in the formation of a variety of coordination compounds with different structural motifs. nih.gov

Nitro-containing ligands are known to form stable complexes with a range of transition metals, including copper(II), nickel(II), and zinc(II), as well as organometallic fragments like ruthenium(II) and rhodium(III). nih.govscirp.orgnih.govmdpi.com The coordination of a nitrile to a transition metal typically increases the reactivity of the nitrile group toward nucleophiles. researchgate.net The coordination preferences depend on the metal ion and the steric and electronic properties of the ligand. nih.govnih.gov For instance, in many complexes involving ligands with both nitro and carboxylate groups, the metal preferentially binds to the carboxylate oxygen atoms, but the nitro group can also participate in coordination. nih.gov The study of such complexes is important for understanding fundamental bonding principles and for designing new catalysts and materials. scirp.org

Enzyme-Catalyzed Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For this compound, the cyano group can be transformed using nitrilase enzymes. Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile (R-C≡N) to the corresponding carboxylic acid (R-COOH) and ammonia, often under mild conditions (neutral pH, room temperature). nih.govnih.gov

This enzymatic transformation is highly relevant to pyridinecarbonitriles. For example, the nitrilase from Rhodococcus rhodochrous J1 has been successfully used for the production of nicotinic acid (a vitamin) from 3-cyanopyridine (B1664610). nih.gov Similarly, nitrilases from various bacterial and fungal sources can be applied to hydrolyze the nitrile function of this compound to yield 5-nitronicotinic acid. nih.govnih.gov This reaction is attractive for industrial applications because it avoids the harsh acidic or basic conditions required for chemical hydrolysis, which can lead to unwanted side reactions and waste products. mdpi.com Some nitrilases also exhibit excellent stereoselectivity, which is valuable when working with chiral substrates. researchgate.net

Table 3: Nitrilase-Catalyzed Reaction
SubstrateEnzymeProductReaction Type
This compoundNitrilase5-nitronicotinic acid + AmmoniaHydrolysis nih.gov

Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on designing and controlling the packing of molecules in a crystal lattice to achieve desired physical and chemical properties. d-nb.inforsc.org this compound is an excellent candidate for such studies due to its rigid structure and multiple functional groups capable of forming specific intermolecular interactions.

The key interactions that direct the supramolecular assembly of this molecule include:

Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, the nitrogen atom of the pyridine ring and the cyano group are effective hydrogen bond acceptors. This allows it to form co-crystals with hydrogen bond donors like carboxylic acids. d-nb.info

Dipole-Dipole Interactions: The strong dipole moment, created by the powerful electron-withdrawing nitro and cyano groups, plays a crucial role in the crystal packing. Molecules may align in either a parallel or antiparallel fashion to optimize these interactions. mdpi.com

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which are crucial for building extended architectures. d-nb.info

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-nitro-3-pyridinecarbonitrile, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of this compound can be achieved via a multi-step approach. A validated method involves halogenation of pyridine precursors followed by nitration. For example, chlorination of 3-pyridinecarbonitrile derivatives using phosphoryl chloride (POCl₃) yields intermediates like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can undergo nitration . Optimization includes controlling reaction temperature (e.g., -5°C to 20°C for selective nitration) and using catalysts like copper(I) iodide for halogen exchange . Yield improvements (up to 73%) are noted when sulfolane is used as a solvent with anhydrous KF for fluorination .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its intermediates?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characterizes substituent positions. For example, in 5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile, singlet peaks at δ 8.88 (¹H) and δ 148.3 (¹³C) confirm aromatic protons and quaternary carbons .
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2243 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., Calcd for C₇H₂ClF₃N₂: 206.9937; Found: 206.9934) .

Q. What safety protocols are essential when handling this compound due to its hazardous byproducts?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of toxic gases (e.g., NOx, HBr) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group at the 5-position acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at the 2- and 4-positions. This is demonstrated in the synthesis of fluoroquinolone derivatives, where the nitro group enhances electrophilicity, enabling efficient coupling with amines or thiols . Computational studies (e.g., DFT) can quantify charge distribution to predict reactive sites.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Compare structural variations (e.g., substituents at the 6-position) across studies. For instance, trifluoromethyl groups enhance anti-inflammatory activity, while methyl groups may reduce it .
  • Dose-Response Curves : Establish EC₅₀ values to normalize potency comparisons .

Q. What catalytic systems are effective for selective functionalization of this compound?

  • Methodological Answer :

  • Palladium Catalysts : Enable Suzuki-Miyaura coupling for aryl group introduction at the 2-position. Use Pd(PPh₃)₄ with K₂CO₃ in THF at 80°C .
  • Copper-Mediated Halogen Exchange : Replace bromine with fluorine using CuI/KF in sulfolane (yield: 63–73%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.